1-(2,3-Dimethylphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione
Description
1-(2,3-Dimethylphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 2,3-dimethylphenyl group at position 1 and a 4-(piperidin-1-yl)phenylamino substituent at position 2. The pyrrolidine-2,5-dione core (succinimide derivative) is a common scaffold in medicinal chemistry due to its conformational rigidity and ability to engage in hydrogen bonding.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(4-piperidin-1-ylanilino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-16-7-6-8-21(17(16)2)26-22(27)15-20(23(26)28)24-18-9-11-19(12-10-18)25-13-4-3-5-14-25/h6-12,20,24H,3-5,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUHVJMVUFUWTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,3-Dimethylphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione , also known by its CAS number 154913-18-5, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity based on various studies, including its pharmacological properties, synthesis, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 324.42 g/mol. The structural composition includes a pyrrolidine core substituted with a dimethylphenyl group and a piperidinyl phenyl moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 324.42 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| LogP | N/A |
Antitumor Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antitumor properties. Specifically, compounds similar to 1-(2,3-Dimethylphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione have shown inhibitory effects on various cancer cell lines. For instance, one study reported that certain pyrrolidine derivatives inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that similar structures can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The IC50 values for these compounds were found to be comparable to established anti-inflammatory drugs like diclofenac .
Antimicrobial Activity
In addition to antitumor and anti-inflammatory activities, derivatives of this compound have demonstrated antimicrobial effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the piperidine and phenyl groups have been shown to significantly affect potency and selectivity against target enzymes or receptors. For example, increasing the alkyl substitution on the phenyl ring enhances lipophilicity, potentially improving membrane permeability and bioavailability .
Case Study 1: Antitumor Efficacy
A study conducted on a series of pyrrolidine derivatives revealed that compounds with similar structural motifs as 1-(2,3-Dimethylphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione exhibited significant cytotoxicity against A549 lung cancer cells. The mechanism was linked to the induction of G1 phase cell cycle arrest and apoptosis.
Case Study 2: Anti-inflammatory Activity
In vivo studies using rat models demonstrated that administration of related pyrrolidine compounds resulted in a marked decrease in serum levels of prostaglandin E2 (PGE2), indicating effective inhibition of COX enzymes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs from the evidence:
*Estimated using analogous substituent contributions.
Key Observations:
- Substituent Diversity : Piperidinyl and aromatic groups (e.g., indolyl in MW005) correlate with receptor-binding profiles (e.g., 5-HT1A, D2) , while pyridinyl groups favor antimicrobial activity .
- Molecular Weight : The target compound (377.48 Da) falls within the acceptable range for CNS drugs (<500 Da), unlike larger analogs like MW005 (525.60 Da) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
